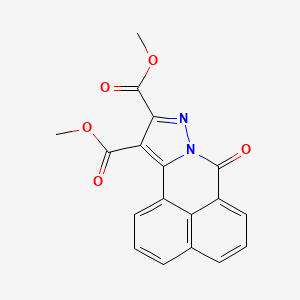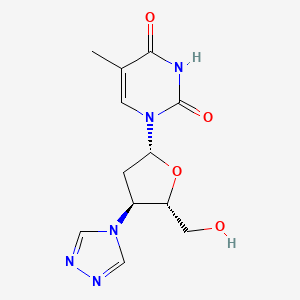
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a benzodiazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine. This intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine, which undergoes cyclization upon heating to form the desired benzodiazepine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the structure can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. As a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: Another benzodiazepine derivative with similar structural features.
Pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: A related compound used as a CDK8 inhibitor.
Uniqueness
6H-Pyrido(2,3-b)(1,5)benzodiazepine-6-acetic acid, 1,5-dihydro-5-oxo-, 1,1-dimethylethyl ester is unique due to its specific tricyclic structure and its potent inhibitory activity against CDKs. This makes it a valuable compound for developing targeted cancer therapies.
Eigenschaften
CAS-Nummer |
133626-57-0 |
|---|---|
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
tert-butyl 2-(5-oxo-11H-pyrido[3,2-c][1,5]benzodiazepin-6-yl)acetate |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)24-15(22)11-21-14-9-5-4-8-13(14)20-16-12(17(21)23)7-6-10-19-16/h4-10H,11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
QLAMRXRDAWDMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















